

Application Notes: The Influence of Triisodecyl Phosphite on Polymer Melt Flow Index

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Compound of Interest

Compound Name: *Triisodecyl phosphite*

Cat. No.: *B1580851*

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Introduction

Triisodecyl phosphite (TDP) is a liquid phosphite antioxidant commonly utilized as a secondary stabilizer in a variety of polymers, including polypropylene (PP), polyethylene (PE), polyvinyl chloride (PVC), and others. Its primary function is to protect the polymer from degradation during high-temperature processing, such as extrusion and injection molding.[1] During these processes, polymers are susceptible to thermo-oxidative degradation, which can lead to chain scission, cross-linking, and a resultant change in the polymer's melt viscosity. These changes can negatively impact the processability of the polymer and the mechanical properties of the final product. The Melt Flow Index (MFI) is a widely accepted measure of a polymer's melt viscosity and is inversely proportional to its molecular weight.[2] A higher MFI indicates a lower viscosity and easier flow, while a lower MFI suggests a higher viscosity and greater resistance to flow. This document provides a detailed overview of the effect of **triisodecyl phosphite** on the melt flow index of polymers, including experimental protocols and data presentation.

Mechanism of Action

Triisodecyl phosphite functions as a hydroperoxide decomposer. During polymer processing, the presence of heat and oxygen leads to the formation of hydroperoxides, which are unstable and can decompose into highly reactive radicals. These radicals can then initiate a chain reaction of polymer degradation. TDP intervenes by reducing the hydroperoxides to stable alcohols, thereby preventing the formation of damaging radicals. This action helps to maintain the polymer's molecular weight and, consequently, stabilizes the melt flow index.

Experimental Investigation of the Effect of a Phosphite Antioxidant on Polypropylene Melt Flow Index

While specific data for **triisodecyl phosphite** is not readily available in the public domain, a study on a similar and widely used phosphite antioxidant, Tris-(di-tert-butyl-phenol)-phosphite (Irgafos P-168), provides valuable insight into the expected effect on polypropylene's MFI.

Data Presentation

The following table summarizes the Melt Flow Index (MFI) of polypropylene (PP) with and without the addition of the phosphite antioxidant Irgafos P-168. The data clearly demonstrates that the presence of the antioxidant significantly lowers the MFI, indicating a stabilization of the polymer's molecular weight during processing.

| Sample | Concentration of Irgafos P-168 (%) | Melt Flow Index (g/10 min) |
|----------------------------|------------------------------------|----------------------------|
| Unstabilized Polypropylene | 0 | 6.5 |
| Stabilized Polypropylene | 0.1 | 4.1 - 4.3 |

Table 1: Effect of Irgafos P-168 on the Melt Flow Index of Polypropylene.[2]

Experimental Protocols

The following protocols outline the general procedures for preparing polymer samples with **triisodecyl phosphite** and measuring their melt flow index.

Sample Preparation: Compounding of Triisodecyl Phosphite into Polymer

Objective: To homogeneously disperse **triisodecyl phosphite** into the polymer matrix.

Materials and Equipment:

- Polymer resin (e.g., polypropylene, polyethylene) in powder or pellet form

- **Triisodecyl phosphite** (liquid)
- Twin-screw extruder
- Gravimetric or volumetric feeders
- Pelletizer

Protocol:

- Pre-drying: Dry the polymer resin according to the manufacturer's specifications to remove any moisture, which can affect MFI measurements.
- Feeder Calibration: Calibrate the feeders for the polymer resin and the liquid **triisodecyl phosphite** to ensure accurate dosing.
- Compounding:
 - Set the temperature profile of the twin-screw extruder to the appropriate processing temperature for the specific polymer.
 - Feed the polymer resin into the main hopper of the extruder.
 - Inject the liquid **triisodecyl phosphite** into the melt zone of the extruder at the desired concentration (e.g., 0.1% by weight).
 - The screw design should ensure thorough mixing and dispersion of the antioxidant within the polymer melt.
- Pelletizing: Extrude the molten polymer strand through a die and cool it in a water bath.
- Pelletization: Cut the cooled strand into pellets using a pelletizer.
- Drying: Dry the compounded pellets to remove surface moisture.

Measurement of Melt Flow Index (MFI)

Objective: To determine the melt flow index of the stabilized and unstabilized polymer samples according to ASTM D1238 or ISO 1133 standards.

Materials and Equipment:

- Melt flow indexer (plastometer)
- Standard test die (typically 2.095 mm diameter)
- Piston and specified weight (e.g., 2.16 kg for polypropylene)
- Digital balance
- Timer
- Cutting tool

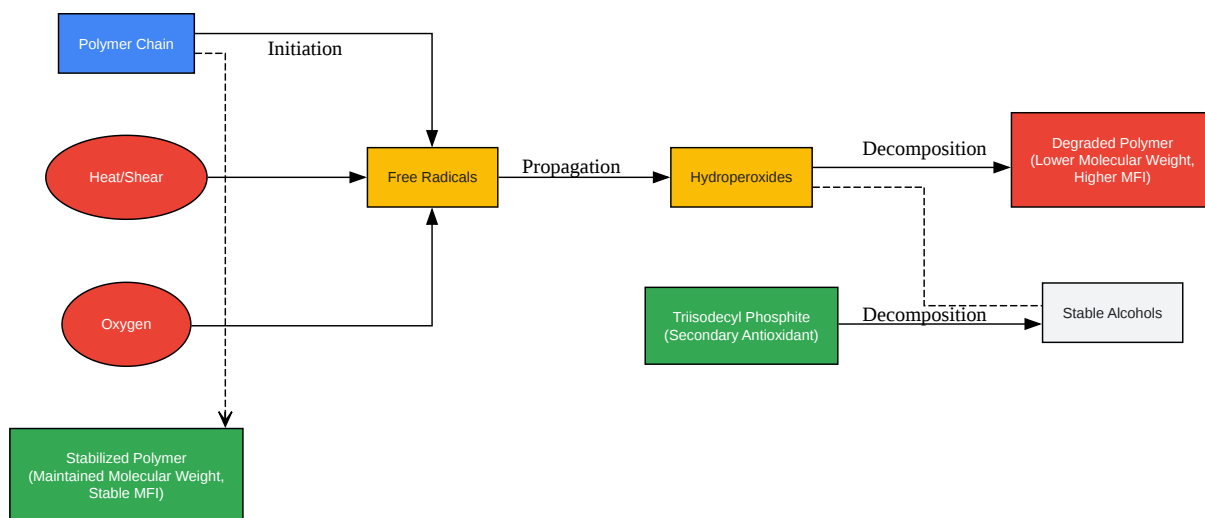
Protocol:

- Instrument Setup:
 - Set the temperature of the melt flow indexer barrel to the standard temperature for the polymer being tested (e.g., 230°C for polypropylene).[\[2\]](#)
 - Allow the instrument to stabilize at the set temperature.
- Sample Loading:
 - Introduce a specified amount of the polymer pellets (typically 4-6 grams) into the heated barrel of the melt flow indexer.
 - Compact the sample using a packing rod to remove any trapped air.
- Preheating: Allow the polymer to preheat in the barrel for a specified time (e.g., 5-7 minutes) to ensure it is completely molten.
- Extrusion:
 - Place the piston with the specified weight (e.g., 2.16 kg) onto the molten polymer.[\[2\]](#)
 - The polymer will begin to extrude through the die.

- Discard the first portion of the extrudate.
- Measurement:
 - Start the timer and collect the extrudate for a specific period (e.g., 1 minute).
 - Alternatively, cut the extrudate at regular intervals.
- Weighing: Accurately weigh the collected extrudate samples.
- Calculation: Calculate the MFI in grams per 10 minutes using the following formula:
$$\text{MFI (g/10 min)} = (\text{mass of extrudate in grams} / \text{collection time in minutes}) \times 10$$
- Replicates: Perform at least three measurements for each sample and report the average value.

Visualizations

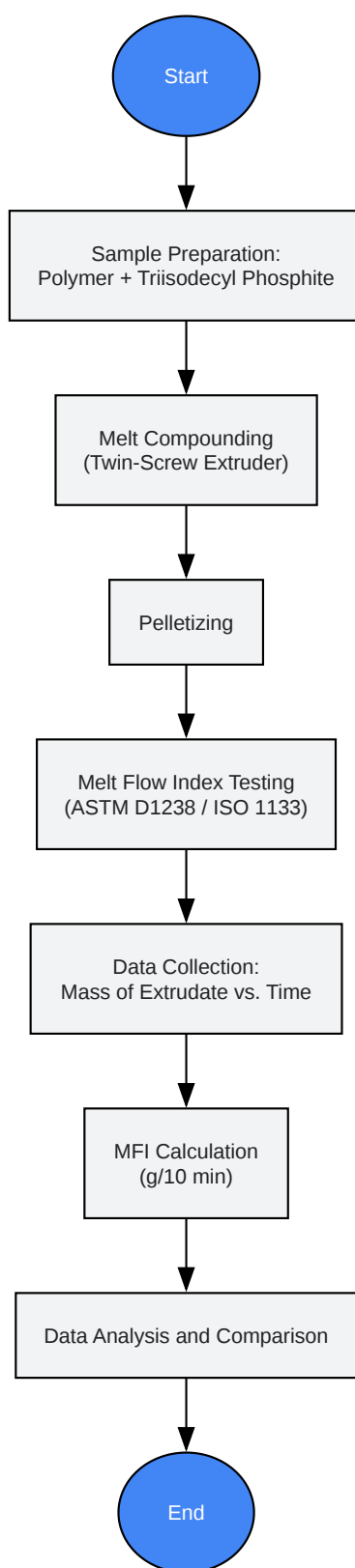
Mechanism of Polymer Degradation and Stabilization



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Caption: Mechanism of polymer degradation and stabilization by **Triisodecyl Phosphite**.

Experimental Workflow



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Caption: Experimental workflow for evaluating the effect of TDP on polymer MFI.

Conclusion

The addition of **triisodecyl phosphite** as a secondary antioxidant during polymer processing plays a crucial role in mitigating thermo-oxidative degradation. By decomposing hydroperoxides, TDP helps to maintain the polymer's molecular weight, which is reflected in a more stable and typically lower melt flow index. This stabilization effect is critical for ensuring consistent processability and achieving the desired physical and mechanical properties in the final polymer product. The experimental protocols provided herein offer a standardized approach for researchers and scientists to quantify the impact of **triisodecyl phosphite** and other similar additives on the melt flow characteristics of various polymers.

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References

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